
1-(1,1-Dioxidothietan-3-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidothietan-3-yl)thiourea is a compound that belongs to the class of thioureas, which are organosulfur compounds characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. This compound is notable for its unique structure, which includes a thietane ring (a four-membered ring containing sulfur) that is oxidized to form a dioxothietane. The presence of both the thiourea and dioxothietane moieties in a single molecule imparts distinctive chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(1,1-Dioxidothietan-3-yl)thiourea can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with thiourea. This reaction typically proceeds under mild conditions and can be carried out in aqueous or organic solvents. Another method involves the cyclization of 1,3-dihaloalkanes with sodium sulfide, followed by oxidation to form the dioxothietane ring .
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
1-(1,1-Dioxidothietan-3-yl)thiourea undergoes a variety of chemical reactions, including:
Oxidation: The thietane ring can be further oxidized to form sulfone derivatives.
Reduction: The thiocarbonyl group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various substituted thioureas.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1,1-Dioxidothietan-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: The compound exhibits various biological activities, including antibacterial, antioxidant, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool for studying biological processes.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)thiourea involves its interaction with various molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The dioxothietane ring can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions can lead to the inhibition of key cellular pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
1-(1,1-Dioxidothietan-3-yl)thiourea can be compared with other thiourea derivatives and dioxothietane-containing compounds. Similar compounds include:
1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles: These compounds share the dioxothietane ring but differ in their nitrogen-containing heterocyclic moiety.
1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles: These compounds also contain the dioxothietane ring but have a benzimidazole structure.
The uniqueness of this compound lies in its combination of the thiourea and dioxothietane functionalities, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C4H8N2O2S2 |
|---|---|
Peso molecular |
180.3 g/mol |
Nombre IUPAC |
(1,1-dioxothietan-3-yl)thiourea |
InChI |
InChI=1S/C4H8N2O2S2/c5-4(9)6-3-1-10(7,8)2-3/h3H,1-2H2,(H3,5,6,9) |
Clave InChI |
PXJLEBWPBMXAIN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


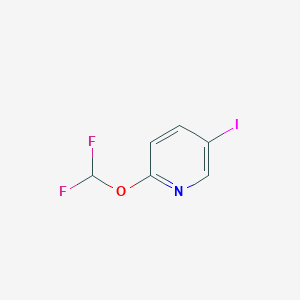
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
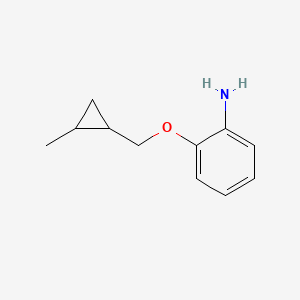
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
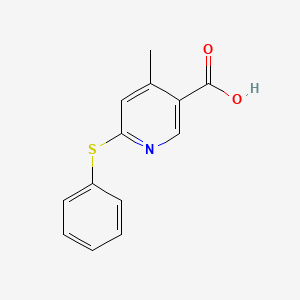
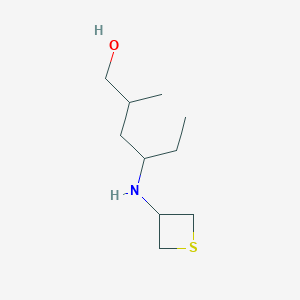

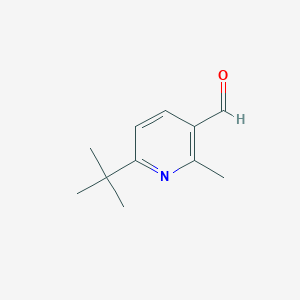
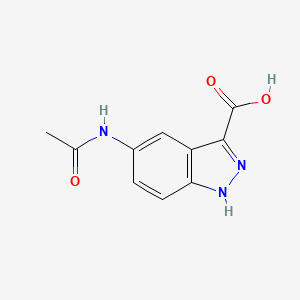
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)


![2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13016446.png)
